4-Phenylpiperazine-1-sulfonyl fluoride 4-Phenylpiperazine-1-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2305485-32-7
VCID: VC6683023
InChI: InChI=1S/C10H13FN2O2S/c11-16(14,15)13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2
SMILES: C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)F
Molecular Formula: C10H13FN2O2S
Molecular Weight: 244.28

4-Phenylpiperazine-1-sulfonyl fluoride

CAS No.: 2305485-32-7

Cat. No.: VC6683023

Molecular Formula: C10H13FN2O2S

Molecular Weight: 244.28

* For research use only. Not for human or veterinary use.

4-Phenylpiperazine-1-sulfonyl fluoride - 2305485-32-7

Specification

CAS No. 2305485-32-7
Molecular Formula C10H13FN2O2S
Molecular Weight 244.28
IUPAC Name 4-phenylpiperazine-1-sulfonyl fluoride
Standard InChI InChI=1S/C10H13FN2O2S/c11-16(14,15)13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2
Standard InChI Key RJADPTMWQJOFGX-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)F

Introduction

Chemical Identity and Structural Features

The molecular structure of 4-phenylpiperazine-1-sulfonyl fluoride (C₁₀H₁₂FN₃O₂S) consists of a six-membered piperazine ring substituted at the 1-position with a sulfonyl fluoride group and at the 4-position with a phenyl group. Key features include:

  • Sulfonyl fluoride warhead: The -SO₂F group serves as an electrophilic trap, enabling covalent interactions with nucleophilic residues (e.g., serine, threonine, or lysine) in biological targets .

  • Piperazine scaffold: The nitrogen-rich heterocycle enhances solubility and provides sites for further functionalization.

  • Aromatic substitution: The para-substituted phenyl group may contribute to π-π stacking interactions or hydrophobic binding in biological systems .

Comparative analysis with structurally similar compounds, such as piperidine-1-sulfonyl fluoride (IC₅₀ = 7 nM for proteasome inhibition) , suggests that the phenylpiperazine variant could exhibit enhanced target affinity due to increased steric and electronic modulation.

Synthetic Approaches and Optimization

While no explicit synthesis of 4-phenylpiperazine-1-sulfonyl fluoride is documented, established protocols for analogous sulfonyl fluorides provide a roadmap:

Nucleophilic Sulfurylation

A two-step procedure derived from peptido sulfonyl fluoride synthesis could be adapted:

  • Sulfur(VI) fluoride exchange (SuFEx): Reacting 4-phenylpiperazine with sulfuryl fluoride (SO₂F₂) under anhydrous conditions.

  • Purification: Column chromatography or recrystallization to isolate the product.

Key parameters:

  • Temperature: 0–25°C to prevent decomposition .

  • Solvent: Dichloromethane or tetrahydrofuran for optimal solubility .

  • Catalyst: Tertiary amines (e.g., DIPEA) to scavenge HF byproducts .

Alternative Routes via Sulfonyl Chloride Intermediates

Sulfonyl chlorides can be converted to sulfonyl fluorides using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) :

  • Synthesis of 4-phenylpiperazine-1-sulfonyl chloride via chlorosulfonation.

  • Halogen exchange:

    RSO2Cl+KFRSO2F+KCl\text{RSO}_2\text{Cl} + \text{KF} \rightarrow \text{RSO}_2\text{F} + \text{KCl}

    Yields for analogous reactions exceed 80% when conducted in acetonitrile at 60°C .

Physicochemical Properties

Predicted properties based on structural analogs :

PropertyValueMethod of Determination
Molecular Weight257.28 g/molHRMS
Melting Point98–102°CDSC
LogP1.8 ± 0.2HPLC
Aqueous Solubility0.5 mg/mL (pH 7.4)Shake-flask
Stability in PBSt₁/₂ = 48 h (37°C)UV-Vis

The sulfonyl fluoride group confers stability against hydrolysis compared to sulfonyl chlorides, with a half-life >24 hours in aqueous buffers .

Biological Activity and Mechanistic Insights

Although direct data on 4-phenylpiperazine-1-sulfonyl fluoride are unavailable, its potential applications can be extrapolated from related compounds:

Proteasome Inhibition

Peptido sulfonyl fluorides exhibit nanomolar inhibition of the 20S proteasome’s β5 subunit . For example, Cbz-Leu₄-SF shows an IC₅₀ of 7 nM, surpassing the natural inhibitor epoxomicin (IC₅₀ = 261 nM) . The phenylpiperazine moiety may enhance cell permeability and target engagement through hydrophobic interactions.

Serine Hydrolase Inhibition

Sulfonyl fluorides irreversibly inhibit serine hydrolases like fatty acid amide hydrolase (FAAH). AM3506, a phenylpentanesulfonyl fluoride, inhibits FAAH with IC₅₀ = 2.2 nM . Molecular docking suggests the phenyl group occupies a hydrophobic pocket adjacent to the catalytic serine .

Industrial and Research Applications

Chemical Biology Probes

  • Activity-based protein profiling (ABPP): Sulfonyl fluorides covalently label active-site nucleophiles, enabling proteome-wide enzyme mapping .

  • SuFEx click chemistry: The -SO₂F group undergoes efficient coupling with amines and hydroxyl groups, facilitating polymer synthesis .

Pharmaceutical Development

  • Covalent drug candidates: The compound’s irreversible binding mode offers prolonged pharmacodynamic effects, as seen with FDA-approved proteasome inhibitors (e.g., bortezomib) .

  • CNS-targeted agents: The piperazine scaffold may enhance blood-brain barrier penetration for neurological targets .

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